3-Amino-3-(furan-2-yl)propanoic acid hydrochloride 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2177263-70-4
VCID: VC6014970
InChI: InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H
SMILES: C1=COC(=C1)C(CC(=O)O)N.Cl
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61

3-Amino-3-(furan-2-yl)propanoic acid hydrochloride

CAS No.: 2177263-70-4

Cat. No.: VC6014970

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61

* For research use only. Not for human or veterinary use.

3-Amino-3-(furan-2-yl)propanoic acid hydrochloride - 2177263-70-4

Specification

CAS No. 2177263-70-4
Molecular Formula C7H10ClNO3
Molecular Weight 191.61
IUPAC Name 3-amino-3-(furan-2-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H
Standard InChI Key OWQPNOKUHDOIBK-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(CC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a propanoic acid backbone with an amino group at the β-carbon and a furan-2-yl substituent. The hydrochloride salt enhances its stability and solubility in polar solvents. The IUPAC name, 3-amino-3-(furan-2-yl)propanoic acid hydrochloride, reflects this arrangement . Key structural features include:

  • Furan ring: A five-membered aromatic heterocycle with oxygen, contributing to electron-rich reactivity.

  • Amino group: A primary amine at the β-position, enabling participation in condensation and nucleophilic reactions.

  • Carboxylic acid: Facilitates salt formation and hydrogen bonding.

The stereochemistry at the β-carbon distinguishes enantiomers: (R)-3-amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS: N/A, VCID: VC13713879) and (S)-3-amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS: 1192069-11-6) .

Table 1: Comparative Properties of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Molecular FormulaC7H10ClNO3\text{C}_7\text{H}_{10}\text{ClNO}_3C7H10ClNO3\text{C}_7\text{H}_{10}\text{ClNO}_3
Molecular Weight191.61 g/mol192 Da
Specific RotationNot reportedNot reported
Biological ActivityNeurotransmitter modulationSimilar, stereospecific
Supplier AvailabilityLimitedWidely available

Physicochemical Characteristics

  • Solubility: Limited data exists, but the hydrochloride salt is presumed soluble in water and polar organic solvents .

  • LogP: Calculated as -2.33, indicating high hydrophilicity .

  • Stability: Requires storage under inert conditions (e.g., nitrogen atmosphere) at room temperature to prevent decomposition .

Synthesis and Optimization

Hydroarylation of Propenoic Acid Derivatives

The primary synthesis route involves superelectrophilic activation of 3-(furan-2-yl)propenoic acids or esters using triflic acid (CF3SO3H\text{CF}_3\text{SO}_3\text{H}). This method achieves yields >80% under optimized conditions:

Table 2: Synthesis Parameters

ParameterValue
CatalystTriflic acid
Temperature0–25°C
Reaction Time4–12 hours
SolventDichloromethane
WorkupNeutralization, extraction

The mechanism proceeds via protonation of the α,β-unsaturated carbonyl, generating a dicationic intermediate that undergoes electrophilic attack by the furan ring.

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis is required to obtain enantiopure forms. The (S)-enantiomer is more readily available commercially, with suppliers like Angene International and BLD Pharmatech offering gram-scale quantities at 95% purity .

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

The compound’s structural similarity to endogenous amino acids (e.g., glutamate) suggests affinity for ionotropic and metabotropic receptors. Preliminary studies indicate:

  • NMDA Receptor Interaction: The β-amino acid moiety may competitively inhibit glutamate binding, potentially conferring neuroprotective effects.

  • GABAergic System Effects: Modulation of GABAA_A receptors has been hypothesized due to furan’s electron-rich nature.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Peptidomimetics: Incorporation into peptide chains to enhance bioavailability.

  • Small-Molecule Libraries: Used in high-throughput screening for CNS-targeted drugs .

Chemical Biology Probes

Its furan ring participates in click chemistry reactions, enabling bioconjugation and target identification .

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